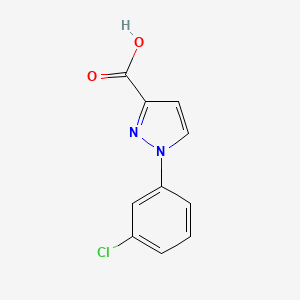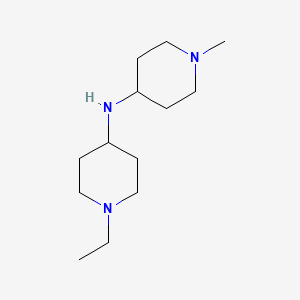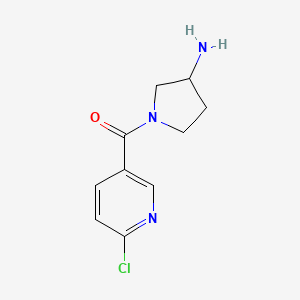
1-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
“1-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It contains a phenyl group attached to a pyrazole ring. The pyrazole ring is a five-membered aromatic heterocycle, consisting of two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “1-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid” consists of a pyrazole ring attached to a phenyl ring and a carboxylic acid group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
While specific chemical reactions involving “1-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid” are not available, it’s known that pyrazole compounds can participate in various chemical reactions. For instance, they can undergo reactions with electrophiles at the nitrogen atoms, or nucleophilic substitutions at the carbon atoms .Scientific Research Applications
Medicinal Chemistry: Antimicrobial and Antioxidant Activity
1-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid shows promise in medicinal chemistry due to its structural similarity to compounds known for their biological activities. Pyrazole derivatives have been studied for their antimicrobial and antioxidant properties . They are considered in the synthesis of new biologically active compounds that could serve as potential antimicrobial agents, particularly in the context of drug-resistant bacteria and novel viruses .
Polymer Science: Material Synthesis
In polymer science, this compound can be utilized in the synthesis of boronic acid derivatives, which are crucial in creating new materials with specific properties . These derivatives play a significant role in developing polymers for various applications, including smart materials that respond to environmental stimuli .
Optoelectronics: Material Development
The pyrazole-3-carboxylic acid derivatives are valuable in optoelectronics, where they can be used to develop materials for electronic devices that interact with light . These materials are essential for creating components like light-emitting diodes (LEDs) and photovoltaic cells .
Catalysis: Synthesis Acceleration
This compound is relevant in catalysis, where it can be part of the synthesis of new compounds through click chemistry . It can act as a precursor or a catalyst in various chemical reactions, leading to the creation of substances with potential antimicrobial activities .
Biology: Bioactive Compound Development
In biology, 1-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid can contribute to the development of bioactive compounds. Its derivatives, particularly those involving boronic acid, are explored for their biological roles and potential therapeutic applications .
Imaging: Contrast Agent Enhancement
While direct applications in imaging are not explicitly mentioned in the search results, compounds similar to 1-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid could be modified to enhance contrast agents or as markers in biological imaging techniques. The boronic acid derivatives, for instance, might be functionalized to improve imaging in medical diagnostics .
Safety and Hazards
Future Directions
Triazole and pyrazole compounds have shown potential in various areas of medicinal chemistry due to their diverse biological activities . Future research could focus on exploring the biological activities of “1-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid” and its derivatives, and their potential applications in drug discovery.
properties
IUPAC Name |
1-(3-chlorophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-2-1-3-8(6-7)13-5-4-9(12-13)10(14)15/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIKEZXPBAOPOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid | |
CAS RN |
1152534-59-2 | |
| Record name | 1-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-4-carboxylic acid](/img/structure/B1462099.png)

amine](/img/structure/B1462102.png)
amine](/img/structure/B1462103.png)
![(Butan-2-yl)({[2-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1462104.png)
![(1-Methoxypropan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1462105.png)
amine](/img/structure/B1462106.png)




